molecular formula C20H26N4O3 B4994678 5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline

5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline

Cat. No.: B4994678
M. Wt: 370.4 g/mol
InChI Key: VNGZFJXEGLRVGO-UHFFFAOYSA-N
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Description

5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is a complex organic compound with a unique structure that includes a piperazine ring, a nitro group, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with 1,2-dichloroethane under basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction between phenol and 2-chloroethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The phenoxyethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline: Lacks the phenoxyethyl group, resulting in different chemical properties and biological activities.

    5-(3,5-dimethylpiperazin-1-yl)-2-aminophenol: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    N-(2-phenoxyethyl)-2-nitroaniline: Lacks the piperazine ring, affecting its interaction with biological targets.

Uniqueness

5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring, nitro group, and phenoxyethyl group allows for diverse applications in various fields of research.

Properties

IUPAC Name

5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-13-23(14-16(2)22-15)17-8-9-20(24(25)26)19(12-17)21-10-11-27-18-6-4-3-5-7-18/h3-9,12,15-16,21-22H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGZFJXEGLRVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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